Expanded Serotype Coverage vs. Predecessor Spiropyrazolopyridone NS4B Inhibitors
Unlike the earlier spiropyrazolopyridone series that defined the NS4B-targeting chemical space, JMX0254 gains substantial activity against DENV-1 while retaining potency against DENV-2 and DENV-3. The predecessor compound 14a selectively inhibits DENV-2 and DENV-3 (EC50 10–80 nM) but is inactive against DENV-1 (EC50 >20 μM) [1]. JMX0254 extends coverage to DENV-1 with an EC50 of 0.78 μM, representing a >25-fold improvement over the inactive predecessor baseline [2][3].
| Evidence Dimension | Antiviral potency across DENV serotypes (EC50) |
|---|---|
| Target Compound Data | DENV-1: 0.78 μM; DENV-2: 0.16 μM; DENV-3: 0.035 μM; DENV-4: >5 μM (inactive) |
| Comparator Or Baseline | Compound 14a (spiropyrazolopyridone series): DENV-1: >20 μM (inactive); DENV-2: 0.010–0.080 μM; DENV-3: 0.010–0.080 μM; DENV-4: >20 μM (inactive) |
| Quantified Difference | DENV-1: >25-fold improvement (from inactive to 0.78 μM); DENV-4: both inactive; DENV-2/3: predecessor ~2–16× more potent but lacks DENV-1 coverage |
| Conditions | DENV-2 luciferase replicon assay and viral titer reduction assays in BHK-21 or A549 cells (methodologically comparable across studies) |
Why This Matters
A researcher requiring a single NS4B inhibitor active against DENV-1, -2, and -3 in the same experiment cannot use the predecessor series; JMX0254 enables trivalent serotype coverage in one molecule while maintaining the same validated NS4B target engagement confirmed by resistance mutation at valine-63.
- [1] Wang QY, Dong H, Zou B, Karuna R, Wan KF, Zou J, Susila A, Yip A, Shan C, Yeo KL, Xu H, Ding M, Chan WL, Gu F, Seah PG, Liu W, Lakshminarayana SB, Kang C, Lescar J, Blasco F, Smith PW, Shi PY. Discovery of Dengue Virus NS4B Inhibitors. J Virol. 2015 Aug;89(16):8233-44. View Source
- [2] Xu J, Xie X, Ye N, Zou J, Chen H, White MA, Shi PY, Zhou J. Design, Synthesis, and Biological Evaluation of Substituted 4,6-Dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3′-indoline]-2′,5(3H)-dione Analogues as Potent NS4B Inhibitors for the Treatment of Dengue Virus Infection. J Med Chem. 2019 Sep 12;62(17):7941-7960. View Source
- [3] Xu J, Xie X, Chen H, Zou J, Xue Y, Ye N, Shi PY, Zhou J. Recent progress on phenotype-based discovery of dengue inhibitors. RSC Med Chem. 2020 Apr 20;11(5):541-551. View Source
